(tert-Butoxycarbonyl)-L-histidine

Descripción

Overview of Boc-His-OH as a Protected Amino Acid Derivative in Research

Boc-His-OH is widely employed in research due to its utility in protecting the α-amino group of histidine. This protection is essential in stepwise synthesis strategies, such as solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the amino terminus while allowing for controlled coupling at the carboxyl terminus. The Boc group is acid-labile, typically removed using trifluoroacetic acid (TFA), which is a common deprotection strategy in Boc chemistry chempep.com.

Nomenclature and Chemical Identity in Academic Contexts

Boc-His-OH is the commonly used abbreviation for Nα-tert-Butoxycarbonyl-L-histidine. Its chemical identity is defined by the presence of the tert-butyloxycarbonyl group attached to the alpha-amino nitrogen of the L-histidine molecule. The compound has the molecular formula C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol nih.goviris-biotech.descbt.compharmaffiliates.com. It is also known by synonyms such as Boc-L-Histidine and N-Boc-L-Histidine nih.govscbt.compharmaffiliates.com. The CAS Number for Boc-His-OH is 17791-52-5 nih.goviris-biotech.descbt.compharmaffiliates.com.

Here is a table summarizing the key chemical identifiers:

| Identifier | Value |

| Common Abbreviation | Boc-His-OH |

| Full Name | Nα-tert-Butoxycarbonyl-L-histidine |

| Molecular Formula | C₁₁H₁₇N₃O₄ |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 17791-52-5 |

| PubChem CID | 87308 |

Stereochemistry and its Implications in Research Applications

Boc-His-OH possesses a defined stereochemistry at the alpha-carbon, corresponding to the L-configuration of histidine. This stereochemical integrity is crucial in peptide synthesis and research applications where the precise three-dimensional arrangement of amino acids dictates biological activity and structural properties. Maintaining the correct stereochemistry is vital for studying structure-activity relationships and designing peptides or protein mimics with desired functionalities chempep.com. The use of protected histidine derivatives like Boc-His-OH, particularly those with additional protection on the imidazole (B134444) ring (e.g., Boc-His(Trt)-OH), helps minimize racemization during synthesis, ensuring stereochemical purity chempep.com.

Significance of Histidine in Biological and Chemical Systems

While the focus of this article is Boc-His-OH, its significance in research is intrinsically linked to the multifaceted roles of its parent amino acid, histidine, in biological and chemical systems. Boc protection allows researchers to incorporate histidine into synthetic molecules to probe or mimic these functions.

Role of Histidine in Enzyme Active Sites and Catalysis Studies

Histidine is a highly versatile amino acid frequently found in the active sites of enzymes. Its imidazole side chain has a pKa value near physiological pH (approximately 6.0), allowing it to act as both a proton donor and acceptor in enzymatic reactions ijarsct.co.inletstalkacademy.com. This acid-base catalytic ability is critical for facilitating proton transfer, stabilizing transition states, and enabling a wide range of biochemical transformations ijarsct.co.inletstalkacademy.comnih.gov. Research utilizing histidine-containing peptides or protein mimetics synthesized with building blocks like Boc-His-OH can help elucidate catalytic mechanisms and design artificial enzymes chempep.comijarsct.co.in. Studies on enzymes like ribonuclease HI have demonstrated the critical involvement of specific histidine residues in catalytic function, where mutations can significantly impair activity researchgate.netnih.gov.

Histidine's Participation in Metal Ion Coordination in Research

The imidazole ring of histidine is an effective ligand for coordinating various metal ions, including copper, zinc, manganese, and cobalt nih.govmdpi.com. This metal-binding capability is fundamental to the function of many metalloproteins, where histidine residues often serve as primary coordination sites nih.govresearchgate.netmdpi.com. Research explores histidine-metal interactions in areas such as protein structure stabilization, electron transfer, and enzymatic catalysis involving metal cofactors mdpi.comnih.govmdpi.com. Boc-protected histidine derivatives can be used to synthesize peptides designed to mimic natural metal-binding sites or to create novel metal-chelating materials for applications in catalysis or remediation mdpi.commdpi.com. The coordination geometry of metal ions with histidine residues in proteins has been analyzed, showing that cations typically lie in the imidazole plane researchgate.net. Studies on histidine-rich sequences have demonstrated their efficient metal ion chelating abilities rsc.org.

Histidine in Protein-Protein Interactions Research

Histidine residues contribute to protein-protein interactions through various non-covalent forces, including hydrogen bonding, π-π stacking, cation-π interactions, and coordinate interactions with metal cations nih.govresearchgate.netresearchgate.net. The protonation state of the imidazole ring, which is pH-dependent, can influence these interactions, adding a layer of regulation to protein complex formation and function nih.govresearchgate.net. Research employs strategies involving histidine-containing peptides to study or modulate protein-protein interfaces tohoku.ac.jp. For example, hexahistidine tags are widely used in protein purification and to study protein-protein interactions via their affinity for immobilized metal ions nih.gov. The use of protected histidine derivatives in synthetic peptides allows for controlled incorporation and study of histidine's role in these complex biological recognition events tohoku.ac.jp.

Boc-His-OH, or N-tert-Butyloxycarbonyl-L-histidine, is a protected derivative of the essential amino acid L-histidine chemsrc.comnih.govambeed.com. In this compound, the α-amino group of L-histidine is protected by a tert-butoxycarbonyl (Boc) group nih.gov. This modification is crucial in organic synthesis, particularly in peptide synthesis, as it prevents unwanted side reactions involving the amino group during coupling steps wikipedia.org. The Boc group is acid-labile and can typically be removed using strong acids like trifluoroacetic acid (TFA) wikipedia.orgchempep.com.

Boc-His-OH serves as a valuable building block for constructing peptides with specific sequences and functions jylpharm.com. Its use facilitates selective reactions and can improve yields in peptide synthesis chemimpex.com. While Boc-His-OH itself features protection only on the alpha-amino group, derivatives with additional protection on the imidazole side chain of histidine, such as Boc-His(Trt)-OH or Boc-His(Boc)-OH, are also utilized to prevent interference from the imidazole ring during synthesis chempep.combiocrick.commedchemexpress.combiocrick.com. The imidazole group of histidine is known for its potential to chelate metal ions and its susceptibility to oxidation, making side-chain protection important in certain synthetic strategies mdpi.comiris-biotech.de.

Histidine in Biological Processes and Cellular Effects Studies

Histidine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet wikipedia.orgnih.govontosight.ai. It is a fundamental component in the biosynthesis of proteins wikipedia.orgnih.gov. Histidine is unique among amino acids due to its imidazole side chain, which exhibits amphoteric properties at physiological pH, allowing it to act as both a general acid and a general base in enzymatic reactions ontosight.ainih.govcreative-proteomics.com.

The imidazole ring's pKa is close to physiological pH, making histidine residues crucial for buffering and catalytic activity in many enzymes ontosight.ainih.govcreative-proteomics.com. Histidine plays significant roles in the active sites of enzymes, including serine proteases, where it is part of the catalytic triad (B1167595) nih.govnih.gov. It is also a good chelator of metal ions such as copper, zinc, manganese, and cobalt, with the imidazole nitrogen atoms acting as electron donors or acceptors mdpi.comnih.govcreative-proteomics.com. This metal-binding ability is important in metalloproteins like hemoglobin and myoglobin, where histidine binds iron, and in enzymes like carbonic anhydrase, where it coordinates zinc nih.govnih.gov.

Beyond its role in proteins and enzymes, histidine is a precursor for several critical biological molecules. It is the precursor for histamine, a neurotransmitter involved in immune responses, allergic reactions, and gastric acid regulation wikipedia.orgnih.govnih.govcreative-proteomics.comnih.gov. Histidine is also converted to urocanic acid, which is important for the epidermal barrier in the skin wikipedia.orgnih.gov. Furthermore, histidine is a component of muscle dipeptides like carnosine and anserine, which function as buffers and antioxidants in tissues wikipedia.orgnih.govnih.govcreative-proteomics.com. Carnosine, composed of beta-alanine (B559535) and L-histidine, is particularly noted for its significant antioxidant properties, including scavenging reactive oxygen species creative-proteomics.com.

At the cellular level, histidine contributes to maintaining intracellular and extracellular buffering, particularly in muscle tissue nih.gov. Histidine and its dipeptides have been linked to increased expression of antioxidant enzymes like catalase and glutathione (B108866) peroxidase mdpi.com. Deprivation of histidine can lead to a decrease in enzymatic antioxidant defenses mdpi.com. Histidine's antioxidant effects are attributed to mechanisms such as free radical scavenging, metal chelation, and inhibition of lipid peroxidation mdpi.comcreative-proteomics.com. Studies suggest that histidine may protect nerve cells from oxidative stress and inflammation creative-proteomics.com.

Dysregulation of histidine metabolism has been associated with various health conditions, including neurological disorders, inflammation, and certain metabolic disorders nih.govcreative-proteomics.com.

Purpose and Scope of Research on Boc-His-OH

Research involving Boc-His-OH primarily centers on its utility as a protected amino acid building block in the synthesis of peptides and peptidomimetics for diverse applications in advanced chemical research. The purpose of utilizing Boc-His-OH and its derivatives is to enable controlled and efficient incorporation of histidine residues into target molecules, overcoming challenges associated with the reactive imidazole side chain of unprotected histidine chempep.com.

The scope of research using Boc-His-OH is broad and includes:

Peptide Synthesis and Modification: Boc-His-OH is fundamental in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the creation of peptides with precise sequences for studying structure-activity relationships and developing potential therapeutics chempep.comjylpharm.comchemimpex.com. Research explores optimizing coupling conditions and deprotection strategies when using Boc-His-OH and its side-chain protected variants to minimize side reactions like racemization, which can affect biological activity chempep.comcem.com.

Drug Design and Development: Boc-His-OH is used in the synthesis of histidine-containing peptides and peptidomimetics that are investigated as potential drug candidates targeting various diseases chempep.comjylpharm.comchemimpex.com. The inclusion of histidine can influence interactions with biological targets and modulate pharmacological activity jylpharm.com. Research includes the synthesis of analogs of naturally occurring peptides or the design of novel peptide-based drugs with enhanced stability or activity chempep.comjylpharm.comchemimpex.com.

Biochemical and Biophysical Studies: Boc-His-OH can be incorporated into model peptides to study the biochemical and biophysical properties of histidine within a peptide context jylpharm.com. This includes investigating peptide folding, stability, and interactions with other biomolecules such as proteins and DNA jylpharm.com. Research may also explore the role of histidine in metal ion binding within synthetic peptides mdpi.comnih.govcreative-proteomics.com.

Protein Engineering: By enabling the incorporation of histidine or modified histidine residues, Boc-His-OH contributes to protein engineering efforts aimed at creating proteins with altered or enhanced functions, such as improved stability or novel catalytic activities chempep.comchemimpex.com.

Development of Chemical Probes and Tools: Boc-His-OH and its derivatives are used to synthesize peptides or molecules that serve as chemical probes for studying biological processes, enzyme mechanisms, or protein interactions chemimpex.comiris-biotech.de. For instance, peptides containing oxidized histidine derivatives synthesized using protected histidine building blocks can be used to study oxidative damage iris-biotech.de.

Catalysis Research: The catalytic properties of histidine's imidazole ring are explored in the context of synthetic peptides and molecules derived from Boc-His-OH, particularly in asymmetric synthesis chemimpex.com.

Research findings often involve the characterization of synthesized peptides using techniques like HPLC and mass spectrometry to confirm purity and structure biosynth.com. Studies may also evaluate the biological activity or physical properties of the resulting peptides. For example, research has compared the reactivity of Boc-His-OH with dihydroxyacetone in model systems to understand color development kinetics in cosmetic chemistry researchgate.net.

Representative Chemical Properties of Boc-His-OH

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₄ | chemsrc.comnih.govbiocrick.com |

| Molecular Weight | 255.27 g/mol | chemsrc.comnih.gov |

| CAS Number | 17791-52-5 | chemsrc.comnih.govambeed.combiocrick.com |

| Melting Point | 195 °C (dec.) | chemsrc.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

| Appearance | Powder | biocrick.com |

| Solubility | Soluble in common peptide synthesis solvents like DMF and NMP (for protected forms) chempep.com, Soluble (general) biocrick.com | chempep.combiocrick.com |

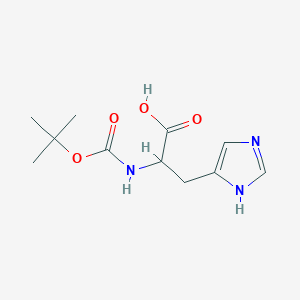

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170396 | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-52-5 | |

| Record name | (tert-Butoxycarbonyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017791525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Reactions of Boc His Oh

Synthesis of Boc-His-OH and its Derivatives

The synthesis of Boc-His-OH and its derivatives is integral to the preparation of peptides containing histidine residues. These synthetic routes focus on selectively protecting the reactive functional groups of histidine to enable controlled peptide bond formation.

Protection Strategies for Histidine Residues in Peptide Synthesis

Histidine contains a primary alpha-amino group, a carboxylic acid group, and an imidazole (B134444) ring in its side chain. In peptide synthesis, the alpha-amino and carboxylic acid groups are typically involved in peptide bond formation, while the imidazole ring requires careful handling due to its nucleophilic character and propensity for side reactions. peptide.com Protection strategies are employed to selectively mask these functional groups during synthesis.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino function of amino acids in peptide synthesis, particularly in Boc chemistry. nih.gov The Boc group is introduced by reacting the amino acid, such as histidine, with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. wikipedia.orgfishersci.at This reaction selectively protects the alpha-amino group, forming a stable carbamate (B1207046) linkage. wikipedia.org The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA). chempep.com This orthogonal lability to the side-chain protecting groups commonly used in Boc chemistry allows for selective deprotection of the alpha-amino group during the iterative peptide chain elongation. google.com

The imidazole ring of histidine can participate in side reactions during peptide synthesis, such as racemization and the formation of acylimidazoles. peptide.comchempep.com To mitigate these issues, the imidazole nitrogen is often protected. The trityl (Trt) group is a common protecting group for the pi-nitrogen (Nπ) of the histidine imidazole side chain in both Boc and Fmoc chemistry. peptide.comchempep.comfishersci.comrsc.org The Trt group is bulky and effectively shields the imidazole ring, reducing racemization and preventing side reactions like acylimidazole formation during coupling steps. peptide.comchempep.com The Trt group is also acid-labile and is typically removed under acidic conditions, such as treatment with TFA, making it compatible with Boc chemistry deprotection protocols. peptide.comchempep.com While effective, the Trt group is typically attached to the tau-nitrogen (Nτ) of the imidazole ring, and while it minimizes racemization, it may not completely eliminate it. peptide.comsci-hub.se

Besides the Trt group, other protecting groups have been employed for the imidazole side chain of histidine in peptide synthesis. These include the benzyloxycarbonyl (Z or Cbz), benzyloxymethyl (Bom), and even the Boc group itself. peptide.comfishersci.finih.govmedchemexpress.com

Benzyloxycarbonyl (Z or Cbz) Group: The Z group has been used for imidazole protection in Boc chemistry. google.com Like the Boc group on the alpha-amino, the Z group is also acid-labile and can be removed by strong acids or catalytic hydrogenolysis. researchgate.net

Benzyloxymethyl (Bom) Group: The Bom group is attached at the tau-nitrogen (Nτ) of the imidazole moiety and is known for its effectiveness in suppressing racemization during histidine coupling. peptide.comnih.gov However, Boc-His(Bom)-OH is generally more challenging and costly to synthesize compared to other histidine derivatives, limiting its widespread use in general peptide synthesis. peptide.com

Boc Group: In some cases, a Boc group can also be used to protect the imidazole side chain of histidine, resulting in Boc-His(Boc)-OH (N,N'-Di-tert-butoxycarbonyl-L-histidine). peptide.commedchemexpress.com This derivative is primarily useful for synthesizing short peptides or introducing histidine near the N-terminus because the imidazole Boc group is removed under the same acidic conditions used to cleave the N-terminal Boc group. peptide.com This simultaneous deprotection can be advantageous in specific synthetic strategies. The imidazole Boc group is typically introduced at the pi-nitrogen (Nπ) position to help mitigate epimerization.

Imidazole Side Chain Protection with Trityl (Trt) Group

Synthetic Pathways for Boc-His-OH

The primary synthetic pathway for Boc-His-OH involves the selective protection of the alpha-amino group of L-histidine with the Boc group. This is typically achieved by reacting L-histidine with di-tert-butyl dicarbonate in a suitable solvent system, often under basic aqueous conditions to maintain the solubility of histidine and facilitate the reaction. The reaction conditions are controlled to favor the acylation of the more nucleophilic alpha-amino group over the imidazole nitrogen.

For the synthesis of Boc-His-OH derivatives with protected imidazole side chains, such as Boc-His(Trt)-OH, the synthesis involves the protection of both the alpha-amino group with Boc and the imidazole nitrogen with the Trt group. This can be achieved through sequential protection steps or by using appropriately protected histidine starting materials. For instance, Boc-His(Trt)-OH can be synthesized by protecting the alpha-amino group of histidine with the Boc group and then introducing the trityl group onto the imidazole nitrogen using trityl chloride. nih.govwikipedia.org

Synthesis of Specific Boc-His-OH Derivatives for Research

Specific Boc-His-OH derivatives are synthesized for various research applications, particularly in peptide synthesis and the creation of peptide analogs with modified properties. Examples include Boc-His-OH derivatives with different imidazole protecting groups, as discussed previously (e.g., Boc-His(Trt)-OH, Boc-His(Bom)-OH, Boc-His(Boc)-OH). peptide.comchempep.commedchemexpress.com

Another example of a specific derivative is Boc-His(2-Thio)-OH, which is an analogue of ergothioneine (B1671048) and can be incorporated into peptides to enhance their antioxidant capacity. iris-biotech.de The synthesis of such derivatives often requires specialized reagents and reaction conditions to selectively modify the histidine structure while maintaining the Boc protection on the alpha-amino group. Research in this area focuses on developing efficient and selective synthetic routes to access these modified histidine building blocks for the synthesis of complex peptides and peptidomimetics with desired biological activities.

Data regarding the synthesis and properties of Boc-His-OH and its derivatives are crucial for successful peptide synthesis. Below is a table summarizing some key Boc-protected histidine derivatives and their imidazole protecting groups.

| Compound Name | Imidazole Protecting Group | PubChem CID | Primary Use in Peptide Synthesis |

| Boc-His-OH | None | 87308 fishersci.cafishersci.ca | Synthesis of short peptides or when imidazole protection is not critical |

| Boc-His(Trt)-OH | Trityl (Trt) | 13968084 nih.gov | Suppressing racemization and side reactions in Boc chemistry peptide.comchempep.com |

| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) | N/A | Highly effective in suppressing racemization, less common peptide.com |

| Boc-His(Boc)-OH | Boc | N/A | Useful for short peptides or N-terminal histidine residues peptide.commedchemexpress.com |

| Boc-His(2-Thio)-OH | 2-Thio | N/A | Incorporation into peptides for antioxidant properties iris-biotech.de |

Further research findings detail the effectiveness of different imidazole protecting groups in preventing racemization during peptide coupling. For instance, the Trt group on histidine's imidazole side chain effectively reduces racemization compared to unprotected histidine. chempep.com Studies have compared the racemization rates with different coupling reagents and protecting groups, highlighting the importance of imidazole protection for maintaining stereochemical integrity. peptide.com

Boc-His(Trt)-OH Synthesis

Boc-His(Trt)-OH features a trityl (Trt) group protecting the imidazole nitrogen of histidine. sigmaaldrich.combiosynth.com This protecting group is widely used in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com Boc-His(Trt)-OH has a molecular formula of C₃₀H₃₁N₃O₄ and a molecular weight of 497.58 g/mol . sigmaaldrich.com It is typically a powder and is stored at 2-8°C. sigmaaldrich.com The Trt group is acid-labile and is usually removed using trifluoroacetic acid (TFA), compatible with the removal of the Boc group from the N-terminus. chempep.com

Boc-His(Z)-OH Synthesis

Boc-His(Z)-OH incorporates a benzyloxycarbonyl (Z or Cbz) group on the imidazole nitrogen. p3bio.com This derivative is also utilized in peptide synthesis. biosynth.comchemimpex.com Boc-His(Z)-OH has a molecular formula of C₁₉H₂₃N₃O₆ and a molecular weight of 389.4 g/mol . biosynth.com It is synthesized by solid-phase synthesis on automated peptide synthesizers and characterized by techniques such as high-performance liquid chromatography and mass spectrometry. biosynth.com The Z group is typically removed by hydrogenolysis.

Boc-His(Bom)-OH Synthesis

Boc-His(Bom)-OH utilizes a benzyloxymethyl (Bom) group for imidazole protection. p3bio.com This protecting group is known for its effectiveness against racemization during peptide coupling reactions. chempep.com Boc-His(Bom)-OH has a molecular formula of C₁₉H₂₅N₃O₅ and a molecular weight of 375.42 g/mol . alfa-chemistry.com While less common in general synthesis compared to the Trt group, the Bom group is valuable for specific applications where minimizing racemization is critical. chempep.com

Boc-His(Boc)-OH Synthesis

Boc-His(Boc)-OH, also known as Nα,Nim-bis-Boc-L-histidine, has Boc groups protecting both the α-amino group and one of the imidazole nitrogens. p3bio.comnih.gov This compound has a molecular formula of C₁₆H₂₅N₃O₆ and a molecular weight of 355.39 g/mol . p3bio.comnih.gov It is available as a dicyclohexylamine (B1670486) (DCHA) salt. chemicalbook.com Boc-His(Boc)-OH is used in Boc solid-phase peptide synthesis. chemicalbook.com

Boc-His(1-Me)-OH Synthesis

Boc-His(1-Me)-OH involves a methyl group substitution on the imidazole nitrogen at the 1-position. While specific detailed synthetic procedures were not extensively found in the search results, methylation of the imidazole ring is a known modification in histidine chemistry, and protected forms like Boc-His(1-Me)-OH are used in peptide synthesis to incorporate N-methylated histidine residues.

Boc-L-His(2-Oxo)-OH Synthesis for Oxidative Damage Studies

While the search results did not yield specific synthetic details for "Boc-L-His(2-Oxo)-OH," the mention of "Oxidative Damage Studies" suggests this derivative is likely synthesized to investigate the effects of oxidation on histidine residues within peptides or proteins. Oxidative modifications of amino acids are relevant in studying protein damage and related biological processes. The synthesis would likely involve selective oxidation of the imidazole ring of a protected histidine derivative, followed by Boc protection of the alpha-amine if not already present.

Synthesis of Boc-His(Trt)-Aib-OH and Related Dipeptides

Boc-His(Trt)-Aib-OH is a protected dipeptide building block consisting of Boc-His(Trt)-OH coupled with α-aminoisobutyric acid (Aib). chempep.comiris-biotech.de Aib is a non-proteinogenic amino acid known to induce helical conformations in peptides, contributing to structural rigidity and stability. chempep.comevitachem.com Boc-His(Trt)-Aib-OH has a molecular formula of C₃₄H₃₈N₄O₅ and a molecular weight of 582.69 g/mol . chempep.comnih.gov

The synthesis of Boc-His(Trt)-Aib-OH typically involves coupling Boc-His(Trt)-OH with Aib using standard peptide coupling reagents. evitachem.com One described method involves dissolving Boc-L-His(Trt)-Aib-OBzl in a solvent mixture (THF and ethyl acetate), followed by hydrogenation using a Pd/C catalyst to remove the benzyl (B1604629) ester (OBzl) protecting group and yield Boc-His(Trt)-Aib-OH. chemicalbook.com

Boc-His(Trt)-Aib-OH is a valuable intermediate in peptide synthesis, particularly for incorporating histidine into conformationally constrained peptides. chempep.com It is used in the development of biologically active peptides and proteins, including potential therapeutic agents. evitachem.com The Boc group protects the N-terminus, the Trt group protects the histidine imidazole, and the Aib residue provides structural influence. chempep.com

Related dipeptides and larger peptide fragments incorporating Boc-His(Trt)-OH and Aib can also be synthesized. For instance, Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is a tetrapeptide fragment that has been synthesized, demonstrating the utility of Boc-His(Trt)-Aib-OH as a building block for more complex peptide structures. nih.gov Liquid-phase synthesis methods involving the coupling of Boc-Aib-OH with H-His(Trt)-OMe to form Boc-Aib-His(Trt)-OMe, followed by saponification to Boc-Aib-His(Trt)-OH, have also been reported in the synthesis of larger peptides. google.com

The coupling of Boc-His(Trt)-OH with other amino acids, such as Aib, can be performed using coupling reagents like HATU and a base like DIEA in solvents such as DMF, particularly in solid-phase synthesis protocols. google.com

Reaction Mechanisms and Selectivity in Boc-His-OH Chemistry

The chemical behavior of Boc-His-OH is dictated by the interplay of its functional groups and protecting groups, particularly the Boc group on the Nα-amine and the protecting group on the imidazole side chain. These groups are strategically introduced and removed to enable controlled peptide bond formation.

Mechanism of Protection and Deprotection of Boc and Trt Groups

The Boc group is a common protecting group for amines, including the alpha-amino group of amino acids in peptide synthesis. Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on a carbonyl center of Boc₂O, leading to the formation of a carbamate and the release of tert-butanol (B103910) and carbon dioxide.

Deprotection of the Boc group is carried out under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism involves protonation of the carbamate oxygen, followed by the release of carbon dioxide and the formation of a tert-butyl cation, which then deprotonates to yield isobutene. The deprotected amine is regenerated.

The trityl (Trt) group is frequently used to protect the imidazole nitrogen of histidine's side chain in Boc chemistry. This protection is crucial for minimizing side reactions involving the imidazole ring during peptide synthesis. The Trt group is acid-labile and is typically removed concurrently with the Nα-Boc group using strong acids like TFA. The removal of the Trt group under acidic conditions generates a stable trityl cation, which can lead to the resin turning yellow during solid-phase peptide synthesis.

Amide Bond Formation with Boc-His-OH in Peptide Synthesis

Amide bond formation, the core reaction in peptide synthesis, involves the coupling of the carboxyl group of one amino acid (or peptide) to the amino group of another. When using Boc-His-OH in peptide synthesis, the carboxyl group of Boc-His-OH (or a peptide fragment containing it at the C-terminus) is activated to facilitate the reaction with the deprotected amino group of the next amino acid or peptide.

Various coupling reagents are employed to activate the carboxyl group, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. These reagents promote the formation of an activated intermediate that is susceptible to nucleophilic attack by the free amino group, forming the peptide bond. The presence of the Boc group on the Nα-amine and the Trt group on the imidazole side chain of Boc-His-OH ensures that the coupling reaction selectively occurs at the activated carboxyl group, preventing unwanted reactions at the alpha-amino or imidazole functionalities.

Intramolecular Dehydration Cyclization Reactions

Intramolecular dehydration cyclization reactions can occur in peptides containing specific amino acid sequences, leading to the formation of cyclic structures. While not a primary reaction of Boc-His-OH itself in standard linear peptide synthesis, histidine residues within a peptide chain can be involved in such cyclizations under certain conditions. For example, in organic synthesis transformations, the carboxyl group in N-Boc-N'-trityl-L-histidine can undergo intramolecular dehydration cyclization reactions under the action of thionyl chloride to obtain cyclic amide derivatives. Dehydration reactions are also key steps in some intramolecular cyclizations in organic chemistry, often following nucleophilic addition or aldol (B89426) reactions.

Side Reactions and their Mitigation in Peptide Synthesis (e.g., Racemization)

Histidine is particularly prone to racemization during peptide coupling due to the presence of the free N-pi in the imidazole moiety, which can catalyze epimerization of the activated amino acid. Racemization leads to the formation of undesired stereoisomers, complicating purification and potentially affecting the biological activity of the synthesized peptide.

To mitigate racemization when incorporating histidine, especially in Boc chemistry, the imidazole side chain is typically protected. Protecting groups like the Trt group shield the imidazole nitrogen, reducing its catalytic effect on racemization during coupling. Other protecting groups used for histidine in Boc chemistry include Boc (on the side chain), 2,4-dinitrophenyl (Dnp), Tos, and benzyloxymethyl (Bom). The choice of protecting group can influence the degree of racemization suppression.

Besides racemization, other side reactions can occur during peptide synthesis involving Boc-His-OH or peptides containing histidine. Sidechain acylation of the imidazole moiety can occur, although the acyl group is often removed in subsequent coupling steps. Aggregation of the peptide-resin can also be a problem in solid-phase synthesis, leading to incomplete reactions. Strategies to mitigate aggregation include using different solvents or additives, sonicating the reaction mixture, or coupling at higher temperatures. Aspartimide formation is another side reaction, particularly problematic at aspartic acid residues, but can also be influenced by reaction conditions.

| Side Reaction | Description | Mitigation Strategies (involving Boc-His-OH or histidine) |

| Racemization | Epimerization at the alpha-carbon of the activated amino acid. | Protection of the imidazole side chain (e.g., with Trt, Boc, Dnp, Tos, Bom groups). |

| Sidechain Acylation | Acylation of the imidazole nitrogen. | Protection of the imidazole side chain. |

| Aggregation | Self-association of peptide chains on the solid support. | Solvent modification, additives, sonication, temperature adjustment. |

| Aspartimide Formation | Formation of a cyclic imide, particularly at Asp residues. | Careful selection of deprotection and coupling conditions. |

Green Chemistry Approaches in Boc-His-OH Synthesis and Utilization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. In peptide synthesis, this translates to efforts to minimize solvent usage, particularly of toxic organic solvents, and to develop more efficient and less wasteful processes.

The Boc strategy itself is considered relatively suitable for green chemistry compared to some alternatives because the deprotection of the Boc group primarily generates gaseous by-products (carbon dioxide and isobutene), which require less energy for disposal than solid waste.

Water-Based Peptide Synthesis Protocols

Traditional peptide synthesis, including the Boc strategy, heavily relies on organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) due to the hydrophobicity of protected amino acids like Boc-His-OH. However, there is growing interest in developing water-based peptide synthesis protocols as a more environmentally friendly alternative.

Developing water-based methods for Boc-His-OH and other Boc-protected amino acids presents challenges due to their limited solubility in water. Research has explored using techniques like microwave-assisted synthesis in water with Boc-amino acid nanoparticles to overcome solubility issues and facilitate efficient coupling reactions. These approaches aim to perform solid-phase peptide synthesis in aqueous environments, reducing or eliminating the need for large volumes of organic solvents. While still an active area of research, water-based methods show promise for more sustainable peptide synthesis.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Boc-His-OH | 87308 |

| L-Histidine | 6274 |

| Boc group (as tert-Butoxycarbonyl) | 3015642 |

| Trt group (as Triphenylmethyl radical) | 7417 |

| Boc-His(Trt)-OH | 32926-43-5 (CAS) |

| Boc-His(Boc)-OH | 7023100 |

| Boc-His(Bom)-OH | Not found directly, but related Boc-His(Bzl)-OH is 12397750 |

| Boc-His(Dnp)-OH | Not found directly |

| Boc-His(Tos)-OH | Not found directly |

Boc-His-OH, or Nα-(tert-Butoxycarbonyl)-L-histidine, is a protected derivative of the amino acid histidine widely used in peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) strategy. Its structure incorporates a Boc group on the alpha-amino group and typically an additional protecting group on the imidazole side chain of histidine to manage its reactivity during peptide coupling and prevent undesirable side reactions like racemization and sidechain acylation. The trityl (Trt) group is a common choice for imidazole protection in Boc chemistry, yielding Boc-His(Trt)-OH.

Reaction Mechanisms and Selectivity in Boc-His-OH Chemistry

The chemical behavior of Boc-His-OH is dictated by the interplay of its functional groups and protecting groups, particularly the Boc group on the Nα-amine and the protecting group on the imidazole side chain. These groups are strategically introduced and removed to enable controlled peptide bond formation.

Mechanism of Protection and Deprotection of Boc and Trt Groups

The Boc group is a common protecting group for amines, including the alpha-amino group of amino acids in peptide synthesis. Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on a carbonyl center of Boc₂O, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide.

Deprotection of the Boc group is carried out under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism involves protonation of the carbamate oxygen, triggering fragmentation into a stabilized tertiary cation (tert-butyl cation) and carbamic acid. The carbamic acid then decarboxylates, releasing CO₂ and yielding the deprotected amine. The tert-butyl cation can react with nucleophiles, forming isoprene (B109036) or tert-butyl adducts. Scavengers are often added during Boc deprotection to react with these reactive species and prevent them from modifying sensitive residues like tryptophan or cysteine.

The trityl (Trt) group is frequently used to protect the imidazole nitrogen of histidine's side chain in Boc chemistry. This protection is crucial for minimizing side reactions involving the imidazole ring during peptide synthesis. The Trt group is acid-labile and is typically removed concurrently with the Nα-Boc group using strong acids like TFA. The removal of the Trt group under acidic conditions generates a stable trityl cation, which can lead to the resin turning yellow during solid-phase peptide synthesis due to the chromophore of the trityl carbonium ion.

Amide Bond Formation with Boc-His-OH in Peptide Synthesis

Amide bond formation, the core reaction in peptide synthesis, involves the coupling of the carboxyl group of one amino acid (or peptide) to the amino group of another. When using Boc-His-OH in peptide synthesis, the carboxyl group of Boc-His-OH (or a peptide fragment containing it at the C-terminus) is activated to facilitate the reaction with the deprotected amino group of the next amino acid or peptide.

Various coupling reagents are employed to activate the carboxylic acid group, allowing bond formation under mild conditions. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HATU. These reagents promote the formation of an activated intermediate that is susceptible to nucleophilic attack by the free amino group, forming the peptide bond. The presence of the Boc group on the Nα-amine and the Trt group on the imidazole side chain of Boc-His(Trt)-OH ensures that the coupling reaction selectively occurs at the activated carboxyl group, preventing unwanted reactions at the alpha-amino or imidazole functionalities.

Intramolecular Dehydration Cyclization Reactions

Intramolecular dehydration cyclization reactions can occur in organic synthesis, leading to the formation of cyclic structures, often involving the removal of a water molecule. While not a primary reaction of Boc-His-OH itself in standard linear peptide synthesis, histidine residues within a peptide chain can be involved in such cyclizations under certain conditions. For example, N-Boc-N'-trityl-L-histidine can undergo intramolecular dehydration cyclization reactions under the action of thionyl chloride to obtain cyclic amide derivatives. This highlights the potential for the histidine moiety to participate in cyclization reactions when appropriately activated.

Side Reactions and their Mitigation in Peptide Synthesis (e.g., Racemization)

Histidine is particularly prone to racemization during peptide coupling due to the presence of the free N-pi in the imidazole moiety, which can catalyze epimerization of the activated amino acid. Racemization leads to the formation of undesired stereoisomers, complicating purification and potentially affecting the biological activity of the synthesized peptide.

To mitigate racemization when incorporating histidine, especially in Boc chemistry, the imidazole side chain is typically protected. Protecting groups like the Trt group shield the imidazole nitrogen, reducing its catalytic effect on racemization during coupling. Other protecting groups used for histidine in Boc chemistry include Boc (on the side chain, as in Boc-His(Boc)-OH), 2,4-dinitrophenyl (Dnp), Tos, and benzyloxymethyl (Bom). The choice of protecting group can influence the degree of racemization suppression. For instance, the Bom group is highly effective against racemization but is less commonly used due to synthesis difficulty and cost.

Besides racemization, other side reactions can occur during peptide synthesis involving Boc-His-OH or peptides containing histidine. Sidechain acylation of the imidazole moiety can occur, although the acyl group is often removed in subsequent coupling steps. Aggregation of the peptide-resin can also be a problem in solid-phase synthesis, leading to incomplete reactions. Strategies to mitigate aggregation include using different solvents or additives, sonicating the reaction mixture, or coupling at higher temperatures. Aspartimide formation is another side reaction, particularly problematic at aspartic acid residues, but can also be influenced by reaction conditions.

| Side Reaction | Description | Mitigation Strategies (involving Boc-His-OH or histidine) |

| Racemization | Epimerization at the alpha-carbon of the activated amino acid. | Protection of the imidazole side chain (e.g., with Trt, Boc, Dnp, Tos, Bom groups). |

| Sidechain Acylation | Acylation of the imidazole nitrogen. | Protection of the imidazole side chain. |

| Aggregation | Self-association of peptide chains on the solid support. | Solvent modification, additives, sonication, temperature adjustment. |

| Aspartimide Formation | Formation of a cyclic imide, particularly at Asp residues. | Careful selection of deprotection and coupling conditions. |

Green Chemistry Approaches in Boc-His-OH Synthesis and Utilization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. In peptide synthesis, this translates to efforts to minimize solvent usage, particularly of toxic organic solvents, and to develop more efficient and less wasteful processes.

The Boc strategy itself is considered relatively suitable for green chemistry compared to some alternatives because the deprotection of the Boc group primarily generates gaseous by-products (carbon dioxide and isobutene), which require less energy for disposal than solid waste.

Water-Based Peptide Synthesis Protocols

Traditional peptide synthesis, including the Boc strategy, heavily relies on organic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) due to the hydrophobicity of protected amino acids like Boc-His-OH. However, there is growing interest in developing water-based peptide synthesis protocols as a more environmentally friendly alternative.

Developing water-based methods for Boc-His-OH and other Boc-protected amino acids presents challenges due to their limited solubility in water. Research has explored using techniques like microwave-assisted synthesis in water with Boc-amino acid nanoparticles to overcome solubility issues and facilitate efficient coupling reactions. These approaches aim to perform solid-phase peptide synthesis in aqueous environments, reducing or eliminating the need for large volumes of organic solvents. While still an active area of research, water-based methods show promise for more sustainable peptide synthesis, including for racemization-sensitive histidine-containing peptides.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and improved purity compared to conventional heating methods. In the context of peptide synthesis and reactions involving protected amino acids like Boc-His-OH, microwave irradiation has been successfully applied to accelerate coupling steps and other transformations.

The application of microwave technology in peptide synthesis utilizing N-alpha-Boc-L-histidine (Boc-His-OH) leverages the ability of microwaves to efficiently heat polar reaction mixtures. This leads to faster reaction kinetics, enabling the formation of peptide bonds in considerably shorter periods. Microwave-assisted methods have been explored in both solid-phase peptide synthesis (SPPS) and solution-phase approaches involving Boc-amino acids.

In microwave-assisted peptide coupling reactions where Boc-His-OH or related derivatives like Fmoc-His(Boc)-OH are incorporated, various coupling reagents and conditions have been employed. Typical reaction parameters often involve temperatures ranging from 60 °C to 90 °C with irradiation times as short as 15 to 40 minutes. nih.govnih.govwikipedia.orgadvancedchemtech.com Common coupling reagents utilized in these processes include N,N-Diisopropylethylamine (DIEA), N,N'-Diisopropylcarbodiimide (DIC), N-hydroxy-5-norbornene-endo-2,3-dicarboximide (HONB), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), 1-Hydroxybenzotriazole (HOBt), and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govwikipedia.orgadvancedchemtech.comfishersci.caacrospharma.co.kr

Research findings indicate that microwave irradiation can facilitate efficient coupling of Boc-protected amino acids. For instance, microwave-assisted solution phase peptide synthesis in water using TBTU/HOBt/DIEA has been reported to achieve high yields and purity with short reaction times, and this method is compatible with N-alpha-Boc-protected amino acids. wikipedia.org Another study on the synthesis of N-Boc-dipeptides in a microwave reactor demonstrated rapid reactions, completing within 20-40 minutes with good yields using titanium tetrachloride. advancedchemtech.com

Furthermore, the use of Fmoc-His(Boc)-OH in microwave-assisted Fmoc-based SPPS has shown particular benefits. The N-im-Boc group on the histidine imidazole ring provides protection during the rapid, high-temperature deprotection steps characteristic of microwave-assisted Fmoc SPPS. nih.gov Studies comparing Fmoc-His(Boc)-OH with other histidine derivatives like Fmoc-His(Trt)-OH under microwave conditions have indicated that Fmoc-His(Boc)-OH can lead to decreased epimerization and comparable or higher crude peptide purity, along with reduced synthesis time. nih.gov For example, in one study, using Fmoc-His(Boc)-OH in microwave-assisted synthesis at 90 °C for 2 minutes resulted in significantly lower epimerization (1.29% D-isomer) compared to using Fmoc-His(Trt)-OH (2.88% D-isomer) at 50 °C for 10 minutes, and also reduced the total synthesis time. nih.gov

The development of "green" microwave-assisted methods, such as those utilizing water as a solvent with Boc-amino acid nanoparticles, further highlights the versatility of microwave technology in handling Boc-protected building blocks like Boc-His-OH for peptide synthesis. uni.luwikipedia.org These approaches demonstrate that efficient coupling can be achieved in environmentally benign conditions under microwave irradiation. uni.lu

The following table summarizes representative data from studies involving microwave-assisted reactions relevant to Boc-His-OH or its derivatives in peptide synthesis:

| Reactants (N-terminus + C-terminus) | Coupling Reagents | Solvent(s) | Temperature (°C) | Microwave Time | Outcome (Yield, Purity, Epimerization) | Source |

| Boc-His-OH + L-ProNH2 (in a multi-step synthesis of TRH) | DIEA, DIC, HONB | Not explicitly stated for this specific step, but general procedure mentions DMF | 60 | 15 min | Part of a synthesis with 82% overall yield for 3 steps | nih.gov |

| Boc-Phe-OH + H-His-OMe | TBTU, HOBt, DIEA | Water | 60 | 30 min | 82% yield, 97% purity for Boc-Phe-His-OMe | wikipedia.org |

| N-Boc-amino acid + amino acid methyl ester (General procedure for N-Boc-dipeptides) | TiCl4 | Not explicitly stated, but general procedure for N-Fmoc-dipeptides used CH2Cl2 | Not specified, but reaction completes rapidly | 20-40 min | Yields ranging from 70% to 94% for various N-Boc-dipeptides | advancedchemtech.com |

| Fmoc-His(Boc)-OH coupling in SPPS | DIC, Oxyma Pure | DMF | 90 | 2 min | Decreased epimerization (1.29% D-isomer) and reduced synthesis time compared to Fmoc-His(Trt)-OH | nih.gov |

These findings underscore the effectiveness of microwave irradiation in facilitating chemical reactions involving Boc-His-OH, particularly in the formation of peptide bonds, by significantly reducing reaction times and, in some cases, improving the stereochemical outcome.

Applications of Boc His Oh in Peptide and Protein Research

Role in Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)

Boc-His-OH plays a significant role in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS, a method where the peptide chain is assembled on an insoluble solid support, and LPPS, performed in a homogeneous solution, both rely on protected amino acids to control reactivity and ensure the correct peptide sequence is formed. bachem.combiosynth.com While Fmoc chemistry has largely become the preferred method in modern SPPS due to its milder deprotection conditions, Boc chemistry, which utilizes acid-labile protecting groups removed by trifluoroacetic acid (TFA), still holds advantages in specific applications, particularly for short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.orgpeptide.com

In SPPS, the process begins with attaching a protected amino acid to a solid resin. biosynth.com Subsequent amino acids are added sequentially through coupling and deprotection cycles. biosynth.com The Boc group on Boc-His-OH is removed under acidic conditions, typically with TFA, to expose the α-amino group for the next coupling step. chempep.comlifetein.com Side-chain protection for histidine's imidazole (B134444) ring is also crucial in Boc chemistry to prevent side reactions and minimize racemization. peptide.com Common side-chain protecting groups in Boc chemistry include Boc, 2,4-dinitrophenyl (Dnp), Tosyl (Tos), and benzyloxymethyl (Bom). peptide.com The choice of side-chain protection can influence solubility and the conditions required for final cleavage from the resin.

LPPS, while requiring more careful planning and offering greater diversity in synthetic strategies compared to the more standardized Fmoc-SPPS, also utilizes protected amino acids like Boc-His-OH. bachem.com The compatibility of protecting groups is a key consideration in LPPS, especially if a single deprotection step is desired at the end of the synthesis. bachem.com

Building Block for Histidine-Containing Peptides

Boc-His-OH serves as a fundamental building block for synthesizing peptides that contain histidine residues. Histidine is a crucial amino acid due to its imidazole side chain, which can participate in various biological processes, including enzymatic catalysis and metal binding. The incorporation of histidine into a peptide sequence is facilitated by using protected derivatives like Boc-His-OH, which ensures that the highly reactive imidazole group does not interfere with the peptide coupling reactions. Different protected forms of histidine, such as Boc-His(Trt)-OH or Boc-His(Bom)-OH, are employed depending on the specific synthetic strategy and the desired properties of the final peptide. chempep.compeptide.com

Incorporation of Histidine into Conformationally Constrained Peptides

The incorporation of histidine into conformationally constrained peptides is an important application of Boc-His-OH and its derivatives. Conformationally constrained amino acids and dipeptides are used in peptide design to induce specific three-dimensional structures, which can enhance stability, biological activity, and receptor selectivity. chempep.comiris-biotech.denih.gov For instance, Boc-His(Trt)-Aib-OH, a protected dipeptide derivative containing Boc-protected histidine with a trityl side-chain protection and α-aminoisobutyric acid (Aib), is particularly valuable for synthesizing conformationally constrained peptides. chempep.com The Aib residue, a non-proteinogenic amino acid, promotes helical conformations due to its steric hindrance. chempep.com Incorporating such protected dipeptides allows researchers to precisely control the conformational properties of histidine-containing peptides, which is critical for studying peptide interactions with biological macromolecules and designing stable peptide architectures. chempep.com

Synthesis of Bioactive Peptides and Peptide Drug Development

Boc-His-OH and its protected derivatives are extensively used in the synthesis of bioactive peptides and in the development of peptide-based drugs. chemimpex.comchemimpex.com The ability to synthesize peptides with specific sequences and incorporated modified or protected amino acids is crucial for creating therapeutic agents or research tools. chemimpex.com The stability and solubility offered by Boc protection make it a suitable choice for developing peptides with enhanced bioactivity and stability, which is essential for effective drug formulation. chemimpex.comchemimpex.com

Hormone Regulation and Steroidogenesis Studies

Peptides incorporating histidine and other modified amino acids can interact with biological targets involved in hormone regulation and steroidogenesis. chempep.com Steroidogenesis is the process of synthesizing steroid hormones from cholesterol, regulated by various hormones like ACTH, LH, and FSH. numberanalytics.comnih.govnih.govscielo.br While the direct role of Boc-His-OH in steroidogenesis studies is not explicitly detailed in the search results, the use of histidine-containing peptides to interact with related biological targets, such as mitochondrial transduceosomes, suggests a potential influence on hormonal pathways like testosterone (B1683101) production. chempep.com

Semaglutide (B3030467) Synthesis and Related GLP-1 Receptor Agonists

Boc-His-OH, particularly in the form of Boc-His(Trt)-Aib-OH or Boc-His(Boc)-OH.DCHA, is utilized as a raw material in the synthesis of Semaglutide and related GLP-1 receptor agonists. chempep.comsci-hub.segoogle.comepo.org Semaglutide is a long-acting GLP-1 receptor agonist used for treating type 2 diabetes mellitus. sci-hub.senih.gov While Fmoc-His-Aib-OH is directly linked to Semaglutide synthesis in Fmoc-based protocols, Boc-His(Trt)-Aib-OH can serve as an alternative intermediate in Boc-based SPPS protocols, offering flexibility in synthetic routes. chempep.comgoogle.com Specific synthetic methods for Semaglutide have been reported that utilize Boc-His(Trt)-OH or Boc-His(Boc)-OH.DCHA as raw materials to minimize the risk of histidine racemization during the coupling steps. epo.org Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is also mentioned as a fragment in the synthesis of peptides that mimic or enhance the activity of GLP-1. smolecule.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Boc-His-OH | 87308 nih.govfishersci.pt |

| Boc-His(Trt)-Aib-OH | 2061897-68-3 chempep.com |

| Boc-His(Boc)-OH | 7023100 nih.gov |

| Boc-His(Boc)-OH.DCHA | 16211319 nih.gov |

| Boc-His(Bom)-OH | - |

| Boc-His(Tos)-OH | - |

| Boc-His(Dnp)-OH | - |

| Fmoc-His-Aib-OH TFA | - |

| Fmoc-His(Trt)-OH | - |

| Histidine | 757 fishersci.pt |

| Semaglutide | 56843331 sci-hub.se |

| α-Aminoisobutyric acid (Aib) | 676 chempep.com |

| Fmoc-His(Boc)-OH | - |

| Boc-His-Met-OH | - |

| Boc-His(3-Me)-OH | - |

| Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH | - |

| Dicyclohexylamine (B1670486) (DCHA) | 7582 nih.gov |

Data Table: Comparison of Boc and Fmoc Strategies in SPPS

| Feature | Boc Strategy | Fmoc Strategy |

| Nα Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Nα Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-chain Protecting Groups | Acid-labile (Bzl-related) | Acid-labile (tBu-related) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Mild acid (e.g., TFA) |

| Conditions | Harsher | Milder |

| Automation | Less convenient | More convenient |

| Preferred for | Short peptides, hydrophobic peptides, sequences prone to racemization under basic conditions | Most peptides, modified peptides, peptide libraries |

| Racemization Risk (Histidine) | Can be minimized with appropriate side-chain protection | Generally lower, but specific protected derivatives like Fmoc-His(Boc)-OH are used to minimize epimerization cem.com |

Antimicrobial Peptides and Pharmacophores

Antimicrobial peptides (AMPs) are gaining attention as potential new antibiotics due to increasing resistance to conventional drugs. These peptides often share common features such as a net positive charge and hydrophobic regions, and their mechanisms frequently involve disrupting target cell membranes. nih.gov The incorporation of histidine, often facilitated by protected forms like Boc-His-OH, can influence the properties and activity of AMPs. For instance, studies have explored the synthesis of short antimicrobial peptides containing histidine residues, evaluating their activity against various fungal and bacterial strains. nih.govacs.org Research has demonstrated the successful synthesis of such peptides using Boc-protected histidine derivatives under microwave irradiation. nih.govacs.org

Challenges and Optimization in Boc-based SPPS Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry involves the repetitive coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support. While effective, Boc-based SPPS, particularly when incorporating histidine, presents challenges. A significant issue is the propensity of histidine to racemize during the activation step of coupling due to the imidazole side chain's Nπ atom. peptide.comcem.com This can lead to the incorporation of the incorrect stereoisomer (D-histidine) into the peptide sequence, affecting its biological activity. cem.com

To mitigate racemization and prevent side reactions like side-chain acylation, the imidazole nitrogen of histidine is typically protected. peptide.com Common protecting groups in Boc chemistry include Boc, 2,4-dinitrophenyl (Dnp), Tosyl (Tos), and benzyloxymethyl (Bom). peptide.com

Boc-His(Boc)-OH is primarily useful for synthesizing short peptides or introducing histidine near the N-terminus because the side-chain Boc group is removed concurrently with the N-terminal Boc group. peptide.com

Boc-His(Tos)-OH is also most useful for short peptides or N-terminal histidine residues. peptide.com

The Dnp group in Boc-His(Dnp)-OH is stable under most reaction and cleavage conditions, making it suitable for larger peptides, although its removal prior to cleavage is often preferred to avoid colored byproducts. peptide.compeptide.com

Boc-His(Bom)-OH, with the Bom group on the τ-nitrogen, is highly effective at suppressing racemization but is more difficult and costly to prepare, limiting its general use but making it valuable when racemization is a significant issue. peptide.comchemimpex.com

Another challenge in Boc-based SPPS, especially for hydrophobic or "difficult sequences," can be aggregation of the peptide chain on the resin. nih.gov Strategies to optimize Boc-based SPPS protocols have included modifying external conditions, such as solvent composition, and internal modifications of the peptide chain. nih.gov For instance, using solvent mixtures like NMP/DMSO has shown improved coupling yields for hydrophobic peptides compared to DMF. nih.gov

Protein Engineering and Modification Studies

Boc-His-OH and its derivatives are valuable tools in protein engineering and modification, allowing researchers to alter protein structure and function.

Design of Proteins with Enhanced Stability and Novel Functions

Protein engineering aims to create proteins with improved properties, such as enhanced stability or novel catalytic activities. nih.gov The ability to introduce specific amino acids, including modified or non-natural ones facilitated by protected building blocks like Boc-His-OH derivatives, is key to this process. Boc-protected histidine derivatives can be used to modify histidine residues in proteins, potentially improving their stability and functionality for various biotechnological applications. chemimpex.comchemimpex.com

Incorporation of Non-Natural Amino Acids for Functional Studies

The incorporation of non-natural amino acids into proteins is a powerful technique for studying protein function and creating proteins with new properties. researchgate.netnih.gov Boc-protected unnatural amino acids, including derivatives of histidine, can be incorporated into synthetic peptides and proteins. chempep.comcpcscientific.com For example, Boc-His(Trt)-Aib-OH, a protected dipeptide containing the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), is used in the synthesis of peptides with tailored sequences. chempep.com Aib is known to induce helical conformations, which can enhance peptide stability and resistance to enzymatic degradation. chempep.com The compatibility of Boc-His(Trt)-Aib-OH with amide coupling conditions supports its use in creating peptides for drug discovery and protein engineering, including the design of enzyme mimics. chempep.com

Bioconjugation Techniques and Applications

Bioconjugation involves the chemical linking of biomolecules. Boc-protected amino acids, including histidine derivatives, play a role in these techniques.

Linking Peptides to Other Biomolecules

Boc-His-OH derivatives are valuable in bioconjugation processes, facilitating the attachment of peptides to various biomolecules or surfaces. chemimpex.comchemimpex.comchemimpex.comevitachem.com This is particularly useful in developing targeted drug delivery systems or diagnostic agents. chemimpex.comchemimpex.comchemimpex.com For instance, Boc-His-Met-OH has been employed in bioconjugation processes to link to various biomolecules, which is beneficial in creating targeted drug delivery systems. chemimpex.com Similarly, Boc-His(3-Bom)-OH is utilized in bioconjugation techniques to attach biomolecules, enhancing the specificity and efficacy of drug delivery systems. chemimpex.com Research is also exploring histidine-specific bioconjugation methods, such as visible-light-promoted reactions, which could utilize protected histidine derivatives like Boc-His-OMe (a related compound) for site-specific modification of histidine residues in peptides. nih.gov

Development of Diagnostic Agents

Boc-His-OH and its derivatives, such as Boc-His(3-Bom)-OH and Boc-His-Met-OH, are utilized in the development of diagnostic agents chemimpex.comchemimpex.com. These compounds can be incorporated into peptides or conjugated with biomolecules through bioconjugation techniques chemimpex.comchemimpex.com. This allows for the creation of targeted diagnostic systems chemimpex.comchemimpex.com. For instance, Boc-His-Met-OH has been explored in bioconjugation processes to link to various biomolecules, an application beneficial in creating targeted drug delivery systems or diagnostic agents in the medical field chemimpex.com. Another derivative, Boc-His(3-Bom)-OH, is used in bioconjugation applications, allowing researchers to attach biomolecules to surfaces or other molecules, enhancing the specificity and efficacy of drug delivery systems chemimpex.com.

DNA-Encoded Chemical Libraries (DECLs) for Drug Discovery

Boc-protected amino acids, including Boc-His-OH and its derivatives, play a role in the synthesis of DNA-Encoded Chemical Libraries (DECLs) chempep.comnih.govacs.orgacs.orgchemrxiv.org. DECLs are vast collections of small molecules, each linked to a unique DNA sequence that serves as a barcode acs.orgchemrxiv.org. This technology enables the high-throughput screening of billions of compounds against a target protein to identify potential ligands acs.orgchemrxiv.org.

The compatibility of Boc-protected amino acids with the chemical reactions used in on-DNA synthesis is crucial for their inclusion in DECLs chempep.comnih.govacs.orgchemrxiv.org. Amidation reactions, a common step in DECL synthesis for attaching building blocks to DNA, are compatible with functionalized carboxylic acid building blocks like Boc-amines nih.govacs.org. While traditional Boc deprotection often involves harsh acidic conditions (e.g., trifluoroacetic acid), which can be detrimental to DNA, DNA-compatible Boc removal conditions have been developed nih.govacs.org. For example, thermal deprotection conditions using borate (B1201080) buffer at elevated temperatures have been shown to be effective for Boc removal in a DNA-compatible manner nih.govacs.org. The compatibility of Boc-His(Trt)-Aib-OH with amide coupling conditions also supports its use in DNA-encoded libraries for exploring peptide chemical space chempep.com.

The use of Boc-protected histidine derivatives in DECLs allows for the incorporation of histidine residues into diverse chemical structures within the library chempep.com. This expands the chemical space explored, potentially leading to the discovery of novel ligands with desirable properties chempep.comnih.gov.

Advanced Characterization and Analytical Methodologies for Boc His Oh

Chromatographic Techniques for Analysis

Chromatographic methods are fundamental for separating and quantifying Boc-His-OH from impurities and related substances. These techniques leverage differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for analyzing the purity of Boc-His-OH. It allows for the separation of the target compound from synthetic byproducts, starting materials, and degradation products. HPLC analysis of Boc-His-OH has been reported with detection typically performed by UV absorption rsc.org. For instance, analytical RP-HPLC with a C18 column and a gradient of water and acetonitrile (B52724) containing 0.1% TFA has been used for the analysis of histidine derivatives, including those related to Boc-His-OH rsc.org. Purity levels of ≥ 98.0% for N(α)-Boc-L-histidine are commonly determined by HPLC and titration analysis vwr.com. UPLC (Ultra-Performance Liquid Chromatography), a higher-resolution form of HPLC, has also been used to demonstrate the purity of Fmoc-His(Boc)-OH, showing >99% purity amazonaws.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both chromatographic retention time and molecular mass information. This hyphenated technique is invaluable for identifying and quantifying Boc-His-OH and its related impurities. LC-MS analysis has been performed on histidine derivatives, utilizing electrospray ionization mass spectrometry (ESI/MS) in positive scan mode rsc.org. This allows for the determination of the molecular weight of the intact molecule and its fragments, aiding in structural confirmation and impurity identification rsc.org. LC-ESI-QTOF has been used for the analysis of 2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid (a synonym for Boc-DL-His-OH), providing a precursor m/z of 256.1292 [M+H]+ nih.gov.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is essential for determining the enantiomeric purity of Boc-His-OH, particularly the L-isomer, which is predominantly used in peptide synthesis. This technique employs chiral stationary phases that can differentiate between enantiomers. Chiral HPLC is a reliable method for assessing the enantiomeric purity of protected amino acids, including Boc-His-OH chemimpex.comwindows.net. High enantiomeric purity, such as ≥ 99.0% or even ≥ 99.8% enantiomeric excess (ee), is often required for protected amino acids used in peptide synthesis, a level of precision achievable by chiral HPLC windows.netsigmaaldrich.comcem.com.

Here is a table summarizing typical chromatographic methods used for Boc-His-OH:

| Technique | Purpose | Key Features |

| HPLC | Purity analysis, Quantification | Separation from impurities, UV detection, various mobile phases and columns |

| LC-MS | Identification, Impurity analysis | Combination of chromatographic separation and mass spectrometry detection |

| Chiral Chromatography | Enantiomeric purity assessment | Use of chiral stationary phases to separate enantiomers, high precision |

Spectroscopic Methods in Research

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of Boc-His-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for confirming the structure of Boc-His-OH and assessing its purity. Characteristic signals in the NMR spectrum correspond to specific protons and carbons within the molecule, including the tert-butyl group of the Boc protecting group and the imidazole (B134444) ring of histidine nih.govchemicalbook.com. 1H NMR spectra of N-Boc-L-Histidine in DMSO-d6 show characteristic shifts for the Boc group protons (around 1.36 ppm) and the imidazole protons (between 7.0 and 8.8 ppm) chemicalbook.com. 13C NMR also provides valuable structural information guidechem.com.

Here is a table summarizing characteristic 1H NMR signals for N-Boc-L-Histidine in DMSO-d6:

| Proton Environment | Approximate Chemical Shift (ppm) |

| tert-butyl (Boc group) | 1.36 chemicalbook.com |

| Imidazole ring protons | 6.8 - 8.8 chemicalbook.com |

| Alpha-CH | ~4.1 chemicalbook.com |

| Beta-CH2 (near imidazole ring) | ~2.8 - 2.9 chemicalbook.com |

Note: Specific peak assignments and exact shifts may vary slightly depending on concentration, solvent, and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Boc-His-OH by analyzing the vibrations of the molecule when exposed to infrared radiation. Characteristic absorption bands correspond to the stretching and bending modes of bonds such as C=O (carbonyl), N-H, and C-H. IR spectra of N-Boc-L-Histidine can be obtained using techniques like KBr disc or nujol mull guidechem.com. ATR-IR (Attenuated Total Reflectance Infrared) is another method used for obtaining IR spectra of solid samples nih.govspectrabase.com. Shifts in carbonyl stretching vibrations can be observed when Boc-His-OH is involved in interactions, such as coordination to metal ions researchgate.netresearchgate.net. For instance, the carbonyl stretching vibration of pristine Boc-His-OH has been noted around 1703 cm⁻¹ researchgate.netresearchgate.net.

ATR-IR Spectroscopy

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a valuable technique for the characterization of Boc-His-OH, allowing for direct analysis of solid or liquid samples with minimal preparation uni.lu. This method utilizes an evanescent wave that penetrates the sample in contact with an internal reflection element, providing molecular information based on the absorption of infrared light uni.lu. ATR-IR spectra for Boc-His-OH have been recorded using instruments such as the Bruker Tensor 27 FT-IR, employing the ATR-Neat technique uni.lu. This approach is also applicable to other Boc-protected amino acids, such as Boc-Ala-OH chemicalbook.com. ATR-FTIR spectroscopy is broadly used for identifying chemical compounds, studying molecular structures, and analyzing the composition of materials, making it suitable for verifying the structure and functional groups present in Boc-His-OH uni.lu.

Quantitative Analysis and Method Validation

Quantitative analysis of Boc-His-OH is essential for determining its purity and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC) and titration analysis are commonly employed for this purpose uni.lu, wikipedia.org. Amino acid analysis platforms, including GC/MS and LC/MS, can also be used for both qualitative and quantitative analysis of amino acids and their derivatives, which can be adapted for protected amino acids like Boc-His-OH guidetopharmacology.org. While specific detailed data tables for the quantitative analysis of Boc-His-OH using these methods were not extensively found in the search results, the general applicability of HPLC and titration for purity determination of Nα-Boc-L-histidine is reported uni.lu, wikipedia.org.

Ninhydrin (B49086) Test